1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 1-position and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo-pyridine core, followed by bromination and introduction of the cyano group . The reaction conditions typically involve the use of solvents like ethyl acetate and catalysts such as tert-butyl hydroperoxide (TBHP) to promote cyclization and bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo-pyridine ring.
Cyclization Reactions: The cyano group can undergo cyclization reactions to form additional fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Catalysts like Lewis acids or bases can promote cyclization reactions involving the cyano group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-pyridine derivatives, while cyclization reactions can produce complex fused ring systems.
Scientific Research Applications
1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine: This compound has a similar imidazo-pyridine core but differs in the position of the bromine atom and the absence of the cyano group.
Imidazo[1,5-a]pyridine Derivatives: These derivatives share the imidazo-pyridine core but may have different substituents at various positions, leading to different chemical and biological properties.
Properties
Molecular Formula |
C8H4BrN3 |
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Molecular Weight |
222.04 g/mol |
IUPAC Name |
1-bromoimidazo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-8-6-3-1-2-4-12(6)7(5-10)11-8/h1-4H |
InChI Key |
IFUNCXADSHSLMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C#N)Br |
Origin of Product |
United States |
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